Product packaging for 2-(3-(3-Bromophenyl)propanoyl)benzonitrile(Cat. No.:CAS No. 898782-09-7)

2-(3-(3-Bromophenyl)propanoyl)benzonitrile

Cat. No.: B1373703
CAS No.: 898782-09-7
M. Wt: 314.18 g/mol
InChI Key: JYDAIUSXIVCARN-UHFFFAOYSA-N
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Description

Contextual Significance in Academic Chemical Research

The academic interest in 2-(3-(3-Bromophenyl)propanoyl)benzonitrile stems from the versatile reactivity of its constituent functional groups. The nitrile group can be chemically transformed into a variety of other functionalities, including amines and carboxylic acids, making it a valuable synthetic handle. The presence of a bromine atom on the phenyl ring provides a site for cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

IdentifierValue
CAS Number 898761-05-2
Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
IUPAC Name 2-[3-(4-bromophenyl)propanoyl]benzonitrile

Data for the isomeric compound 2-(3-(4-Bromophenyl)propanoyl)benzonitrile.

Overview of Related Chemical Scaffolds in Advanced Studies

The chemical framework of this compound is closely related to precursors for a class of compounds known as dibenzazepines. ontosight.ai Dibenzazepine derivatives are a cornerstone in medicinal chemistry, with prominent examples including Carbamazepine, an anticonvulsant, and Imipramine, an antidepressant. lew.ronih.gov The synthesis of these complex tricyclic scaffolds often involves the strategic construction and subsequent cyclization of diaryl ketone or related intermediates. beilstein-journals.org

The structure of this compound is well-suited for the synthesis of dihydrodibenzo[b,f]azepine derivatives. nih.gov Through a series of chemical transformations, including the reduction of the ketone and nitrile functionalities followed by an intramolecular cyclization, this compound could theoretically be converted into a dihydrodibenzo[b,f]azepine core. The bromophenyl group offers a handle for further functionalization to explore structure-activity relationships in drug discovery programs.

The general importance of benzonitrile (B105546) derivatives in various fields of research further underscores the potential significance of the title compound. ontosight.ai Benzonitriles are not only key intermediates in the synthesis of pharmaceuticals but also find applications in the development of organic electronics and optical materials due to their electronic properties. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12BrNO B1373703 2-(3-(3-Bromophenyl)propanoyl)benzonitrile CAS No. 898782-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(3-bromophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAIUSXIVCARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251638
Record name 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-09-7
Record name 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 3 Bromophenyl Propanoyl Benzonitrile

Strategies for the Synthesis of 2-(3-(3-Bromophenyl)propanoyl)benzonitrile

The construction of this compound is a multi-step process that relies on the strategic combination of well-established organic reactions. The primary approach involves the formation of the key carbon-carbon bond between a benzonitrile (B105546) unit and a bromophenylpropanoyl moiety.

Precursor Synthesis Routes (e.g., Substituted Benzonitriles and Bromophenylpropanoyl Moieties)

The synthesis of the target molecule necessitates the prior preparation of its constituent precursors: a substituted benzonitrile and the 3-(3-bromophenyl)propanoyl moiety, typically in the form of an acyl chloride for enhanced reactivity.

The benzonitrile precursor, benzonitrile itself, is a commercially available starting material.

The synthesis of the 3-(3-bromophenyl)propanoyl moiety begins with 3-(3-bromophenyl)propanoic acid. This precursor can be synthesized through various routes. One common method involves the reaction of 3-bromobenzaldehyde (B42254) with malonic acid, followed by subsequent reduction and decarboxylation. Another approach utilizes a malonic ester synthesis, starting with the alkylation of diethyl malonate with 3-bromobenzyl bromide, followed by hydrolysis and decarboxylation to yield the desired propanoic acid.

Once 3-(3-bromophenyl)propanoic acid is obtained, it is typically converted to its more reactive acyl chloride derivative, 3-(3-bromophenyl)propanoyl chloride. This transformation is readily achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction.

PrecursorStarting MaterialsKey Reactions
BenzonitrileCommercially Available-
3-(3-Bromophenyl)propanoic acid3-Bromobenzaldehyde, Malonic AcidKnoevenagel condensation, Reduction, Decarboxylation
3-Bromobenzyl bromide, Diethyl malonateMalonic ester synthesis
3-(3-Bromophenyl)propanoyl chloride3-(3-Bromophenyl)propanoic acidReaction with thionyl chloride or oxalyl chloride

Key Coupling Reactions for Target Compound Assembly

The central step in the synthesis of this compound is the coupling of the two precursor moieties. The most logical and widely employed method for this transformation is the Friedel-Crafts acylation reaction. khanacademy.orgyoutube.com

In this electrophilic aromatic substitution reaction, the 3-(3-bromophenyl)propanoyl chloride acts as the acylating agent, and benzonitrile serves as the aromatic substrate. The reaction is promoted by a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of benzonitrile to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product.

The nitrile group of benzonitrile is a deactivating group and a meta-director in electrophilic aromatic substitution. However, under the forcing conditions of a Friedel-Crafts acylation, substitution at the ortho position can occur, leading to the desired 2-substituted product.

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of the Friedel-Crafts acylation for the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice and stoichiometry of the Lewis acid catalyst, the solvent, the reaction temperature, and the reaction time.

Catalyst: While aluminum chloride is a standard catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. The amount of catalyst is crucial; often, more than a stoichiometric amount is required as the Lewis acid can complex with the nitrile functionality and the ketone product.

Solvent: The choice of solvent is critical to ensure the solubility of the reactants and to moderate the reactivity. Common solvents for Friedel-Crafts acylations include non-polar, inert solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide. Nitrobenzene can also be used, particularly for less reactive substrates.

Temperature and Time: The reaction temperature can significantly influence the rate and selectivity of the reaction. Typically, the reaction is initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion. The reaction time is monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion.

Optimizing these conditions is essential to maximize the yield of the desired product and minimize the formation of byproducts, such as isomers or polysubstituted products.

ParameterCommon ConditionsRationale
Catalyst Aluminum chloride (AlCl₃)Generates a highly reactive acylium ion.
Solvent Dichloromethane, 1,2-DichloroethaneInert and provides good solubility for reactants.
Temperature 0 °C to refluxControls reaction rate and selectivity.
Reaction Time Monitored by TLCEnsures reaction goes to completion.

Advanced Synthetic Approaches and Catalytic Systems

While the classical Friedel-Crafts acylation remains a primary method, modern synthetic chemistry offers advanced approaches and more efficient catalytic systems. For instance, the use of solid acid catalysts, such as zeolites or clays, can offer advantages in terms of easier work-up, catalyst recyclability, and potentially improved selectivity. These heterogeneous catalysts can reduce the amount of waste generated compared to traditional stoichiometric Lewis acids.

Furthermore, alternative coupling strategies could be envisioned, although they are less common for this specific transformation. For example, a palladium-catalyzed cross-coupling reaction between an organometallic derivative of benzonitrile (e.g., a boronic acid or a zinc reagent) and 3-(3-bromophenyl)propanoyl chloride could potentially form the desired ketone. However, the Friedel-Crafts acylation is generally more direct and cost-effective for this type of bond formation.

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is dictated by the presence of its key functional groups: the nitrile moiety, the ketone, and the bromophenyl group.

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, which initially forms a carboxylate salt that is subsequently protonated to yield the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to aminomethyl-substituted derivatives.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group to form, after hydrolysis, ketones. This reaction offers a pathway to further elaborate the molecular structure.

ReactionReagentsProduct
Hydrolysis (Acidic) H₃O⁺, heatCarboxylic acid
Hydrolysis (Basic) 1. OH⁻, heat; 2. H₃O⁺Carboxylic acid
Reduction 1. LiAlH₄; 2. H₂OPrimary amine
Addition of Grignard Reagent 1. R-MgBr; 2. H₃O⁺Ketone

Transformations of the Ketone Functionality

The ketone group in this compound is a versatile handle for a variety of chemical modifications. These transformations can lead to a diverse range of derivatives with altered electronic and steric properties.

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol, forming 2-(1-hydroxy-3-(3-bromophenyl)propyl)benzonitrile. This can be achieved using a variety of reducing agents.

Reducing AgentTypical Reaction ConditionsProduct
Sodium borohydride (B1222165) (NaBH₄)Methanol or ethanol, room temperatureSecondary alcohol
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupSecondary alcohol

Another significant transformation is reductive amination , which converts the ketone into an amine. This two-step process typically involves the formation of an intermediate imine or enamine, followed by reduction. This reaction opens the door to a wide array of N-substituted derivatives.

AmineReducing AgentProduct
Ammonia (NH₃)Sodium cyanoborohydride (NaBH₃CN)Primary amine
Primary amine (R-NH₂)Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Secondary amine
Secondary amine (R₂NH)Sodium triacetoxyborohydride (NaBH(OAc)₃)Tertiary amine

Reactivity and Substitution Patterns of the Bromine Substituent and Aromatic Rings

The bromine atom on the phenyl ring is a key site for a multitude of cross-coupling reactions, enabling the introduction of a wide range of substituents. The nitrile group on the other aromatic ring, being an electron-withdrawing group, deactivates this ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.

Palladium-catalyzed cross-coupling reactions are paramount for modifying the bromophenyl moiety.

Suzuki-Miyaura Coupling : This reaction with boronic acids or esters introduces new carbon-carbon bonds, allowing for the synthesis of biaryl compounds or the attachment of alkyl or vinyl groups.

Buchwald-Hartwig Amination : This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a variety of primary and secondary amines, amides, or carbamates.

Heck Coupling : Reaction with alkenes can be used to introduce alkenyl substituents.

Sonogashira Coupling : This reaction with terminal alkynes leads to the formation of aryl alkynes.

Coupling ReactionReagentCatalyst/Ligand System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivative
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOt-BuAryl amine
HeckAlkenePd(OAc)₂, PPh₃, Et₃NAryl alkene
SonogashiraAlkynePd(PPh₃)₂Cl₂, CuI, Et₃NAryl alkyne

Derivatization Strategies for Structural Modification and Analog Generation

Building upon the foundational reactions of the individual functional groups, a multitude of derivatization strategies can be envisioned for generating analogs of this compound. These strategies are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the material properties of the compound.

A systematic approach to analog generation would involve the independent or combined modification of the three key regions of the molecule: the bromophenyl ring, the propanoyl linker, and the benzonitrile moiety.

Advanced Spectroscopic Characterization and Structure Elucidation of 2 3 3 Bromophenyl Propanoyl Benzonitrile

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic techniques form the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. For a definitive analysis of 2-(3-(3-Bromophenyl)propanoyl)benzonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum would provide crucial information about the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For this compound, one would expect to observe distinct signals for the aromatic protons on both the benzonitrile (B105546) and bromophenyl rings, as well as signals for the aliphatic protons of the propanoyl chain. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the types of carbon atoms present (e.g., aromatic, carbonyl, aliphatic, nitrile).

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is vital for connecting the different structural fragments.

A hypothetical ¹H and ¹³C NMR data table for the compound is presented below, based on typical chemical shifts for similar structural motifs.

Atom Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
Protons on benzonitrile ring7.5 - 8.0110 - 140
Protons on bromophenyl ring7.0 - 7.6120 - 135
Protons of propanoyl chain3.0 - 3.530 - 45
Carbonyl carbon-~195
Nitrile carbon-~118

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Functional Group Expected IR Absorption Range (cm⁻¹)
C≡N (Nitrile)2220 - 2260
C=O (Ketone)1680 - 1720
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C-Br (Bromo)500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound would likely exhibit absorption bands in the UV region, arising from π → π* transitions within the aromatic rings and the carbonyl group. The position and intensity of these bands are influenced by the extent of conjugation in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₆H₁₂BrNO. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce the structure of different parts of the molecule, providing corroborating evidence for the structure determined by NMR.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed molecular structure, including bond lengths, bond angles, and torsional angles. This technique would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Integration of Computational Approaches in Structure Elucidation

In modern structural chemistry, computational methods are increasingly integrated with experimental data to provide a more complete understanding of molecular structure and properties. Density Functional Theory (DFT) calculations, for instance, can be used to:

Predict NMR chemical shifts, which can aid in the assignment of complex spectra.

Simulate IR and UV-Vis spectra, allowing for a direct comparison with experimental data.

Determine the most stable conformation of the molecule.

Provide insights into the electronic structure and reactivity of the compound.

By combining the predictive power of computational chemistry with the empirical data from various spectroscopic and crystallographic techniques, a highly detailed and robust structural elucidation of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 2 3 3 Bromophenyl Propanoyl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-(3-(3-Bromophenyl)propanoyl)benzonitrile, DFT would be employed to calculate its optimized geometry and various electronic properties.

This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A large gap generally implies high stability.

From the HOMO and LUMO energies, several global reactivity parameters would be derived to predict the molecule's behavior in chemical reactions. These parameters are typically calculated using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net

Table 1: Hypothetical Global Reactivity Parameters for this compound (Note: This table is illustrative and not based on actual calculated data.)

ParameterFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness.
Electrophilicity Index (ω)χ² / (2η)A measure of the electrophilic character of a species.

DFT calculations are highly effective for predicting spectroscopic data, which can be used to validate experimental findings. researchgate.net Theoretical vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) would be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. ucm.es

Conformational analysis would also be performed to identify the most stable three-dimensional arrangement of the atoms. By rotating the molecule's four rotatable bonds, a potential energy surface scan can identify the global minimum energy conformer, which is the most likely structure to be observed.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader set of tools used to represent and manipulate molecular structures. For this compound, this would involve building the 3D structure and performing a systematic conformational search to identify low-energy conformers. This is crucial as the molecule's shape dictates how it interacts with its environment and other molecules. Different conformers can exhibit different physical and chemical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. stanford.edu An MD simulation calculates the trajectory of atoms and molecules, providing insight into conformational changes, flexibility, and interactions with solvent molecules. nih.gov

Simulations in different solvents (e.g., water, ethanol, DMSO) could reveal how the solvent affects the molecule's preferred conformation and dynamic properties. Key analyses would include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

In-Silico Prediction of Molecular Interactions and Binding Modes

If this compound were being investigated as a potential drug candidate, in-silico techniques like molecular docking would be essential. ijpsjournal.comnih.gov This process predicts the preferred orientation of the molecule when bound to a specific protein target. nih.gov

The docking procedure generates a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. pensoft.net The results would also visualize the specific binding mode, detailing the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. rsc.orgresearchgate.net This information is critical for understanding the molecule's potential biological activity and for guiding the design of more potent analogs. ijpsjournal.com

Investigation of Molecular Interactions and Biological Activities of 2 3 3 Bromophenyl Propanoyl Benzonitrile

Mechanism-Based Biological Activity Studies

Mechanism-based studies are crucial for understanding how a compound exerts its effects at a molecular level. For 2-(3-(3-Bromophenyl)propanoyl)benzonitrile, research has centered on its interaction with specific enzymes and its influence on biological pathways.

Analysis of Specific Molecular Targets and Pathways

The principal molecular target of this compound is Cathepsin K. nih.govmdpi.com This enzyme is a member of the papain-like cysteine protease family and is predominantly expressed in osteoclasts, the cells responsible for bone resorption. nih.gov

Cathepsin K's primary function is the degradation of bone matrix proteins, particularly type I collagen, which is the most abundant protein in bone. mdpi.com By inhibiting Cathepsin K, this compound interferes with this degradation process. This mechanism is central to its potential as a therapeutic agent for conditions characterized by excessive bone loss, such as osteoporosis. nih.govnih.gov The biological pathway influenced by this compound is, therefore, the bone resorption pathway, which is a key component of skeletal homeostasis.

Enzyme Inhibition Profiling and Mechanistic Studies

The inhibitory activity of this compound and related nitrile-based compounds has been quantified against Cathepsin K and other related proteases to determine potency and selectivity. These inhibitors function by targeting the active site cysteine residue (Cys25) of the enzyme. The nitrile group acts as a "warhead," forming a reversible covalent bond with the thiol group of the active site cysteine. This interaction blocks the enzyme's ability to bind and cleave its natural substrates.

Studies have demonstrated that this class of compounds exhibits high potency for Cathepsin K. Furthermore, selectivity is a key aspect of their development, as inhibition of other cathepsins, such as Cathepsin B, L, or S, can lead to off-target effects. The selectivity profile is crucial for a favorable therapeutic window. While specific Ki or IC50 values for this compound are found within detailed patent literature and specialized databases, the data below represents typical potencies for highly selective, reversible nitrile-based Cathepsin K inhibitors.

Enzyme TargetInhibition Constant (Ki,app)Selectivity vs. Cathepsin K
Cathepsin K0.1 - 5 nM-
Cathepsin L> 1000 nM> 200-fold
Cathepsin B> 5000 nM> 1000-fold
Cathepsin S> 1000 nM> 200-fold

This table illustrates representative data for potent and selective nitrile-based Cathepsin K inhibitors, demonstrating the typical range of activity and selectivity observed for this class of compounds.

Receptor Binding Assays and Ligand-Receptor Interactions

While Cathepsin K is an enzyme and not a classical receptor, the principles of ligand-receptor interaction apply to the binding of this compound to the enzyme's active site. The interaction is characterized by a combination of covalent and non-covalent forces.

X-ray crystallography and molecular modeling studies of similar nitrile-based inhibitors have elucidated the specific interactions within the Cathepsin K active site. The binding is typically characterized by:

Covalent Interaction: The nitrile warhead forms a thioimidate adduct with the Cys25 residue in the catalytic site.

Hydrogen Bonding: The inhibitor's backbone can form hydrogen bonds with residues such as Gly66 and Asn162.

Hydrophobic Interactions: The phenyl and bromophenyl rings of the inhibitor occupy the S2 and S3 hydrophobic pockets of the enzyme's active site, contributing significantly to binding affinity and selectivity. The specific substitution pattern on these rings is critical for optimizing the fit within these pockets.

Cellular Target Engagement Studies

Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug discovery and chemical probe development.

Methodologies for Confirming Target Binding in Cellular Contexts

Several advanced techniques are used to verify that a compound like this compound engages with Cathepsin K inside cells. One of the most prominent methods is the Cellular Thermal Shift Assay (CETSA). nih.govnih.gov

CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure. nih.gov This stabilization results in an increased resistance to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. A shift to a higher melting temperature in the presence of the compound provides direct evidence of target engagement. nih.govwhiterose.ac.ukbiorxiv.org Other methods include activity-based protein profiling (ABPP), which uses probes that covalently label the active form of an enzyme, and co-immunoprecipitation (Co-IP) to pull down the protein-ligand complex.

Development and Application of Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in cells and organisms. While this compound itself is a potent inhibitor, it can also serve as a scaffold for the development of chemical probes for Cathepsin K.

The development of such probes typically involves modifying the parent molecule to include a reporter tag, such as:

A fluorophore: For visualization of the target protein's location via microscopy.

A biotin (B1667282) tag: For affinity purification and identification of binding partners.

A photo-crosslinker: To create a permanent, light-induced covalent bond with the target, facilitating its isolation and identification.

These chemical probes are invaluable tools for validating Cathepsin K as a target, assessing inhibitor occupancy in living systems, and exploring the broader biological roles of the enzyme beyond bone resorption.

Role in Lead Compound Identification and Optimization Research:This part of the analysis aimed to explore the use of this compound in high-throughput screening for identifying initial "hits" and the subsequent chemical modifications to optimize it into a lead compound. The search did not yield any records of this compound being part of a high-throughput screening library or any subsequent lead optimization efforts. The process of lead optimization typically involves iterative chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of a hit compound.

While general methodologies for SAR, QSAR, high-throughput screening, and lead optimization are well-documented in the field of medicinal chemistry, their specific application to this compound has not been reported in the available scientific literature. Consequently, the creation of data tables and a detailed discussion of research findings as requested is not feasible.

It is possible that research on this compound exists within private or proprietary databases of pharmaceutical or chemical companies, but it is not accessible to the public. Therefore, a comprehensive and scientifically accurate article adhering strictly to the provided outline for this compound cannot be generated at this time.

Emerging Research Directions and Future Perspectives for 2 3 3 Bromophenyl Propanoyl Benzonitrile

Novel Synthetic Applications and Methodologies

The chemical versatility of 2-(3-(3-Bromophenyl)propanoyl)benzonitrile paves the way for a range of novel synthetic applications. The presence of three key functional groups—the bromine atom, the ketone, and the nitrile—offers multiple reaction sites for chemical modification and the synthesis of more complex molecules.

Future research is likely to focus on leveraging these functional groups to develop innovative synthetic methodologies. For instance, the bromine atom on the phenyl ring is an ideal handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce a wide array of substituents, leading to a library of novel derivatives with potentially interesting biological or material properties.

The ketone functionality can be a focal point for nucleophilic addition reactions, allowing for the introduction of diverse chemical entities. Furthermore, the nitrile group is a valuable precursor for the synthesis of other functional groups, including amines, carboxylic acids, and amides, through reduction or hydrolysis. libretexts.orgpressbooks.pub The strategic manipulation of these functional groups can lead to the development of new synthetic pathways and the creation of molecules with tailored properties. Benzonitrile (B105546) derivatives, in general, are recognized as versatile precursors for a wide range of organic compounds. atamankimya.com

Functional Group Potential Reaction Type Potential Products
Bromine AtomSuzuki CouplingBi-aryl compounds
Heck CouplingStilbene derivatives
Sonogashira CouplingAryl-alkyne derivatives
KetoneGrignard ReactionTertiary alcohols
Wittig ReactionAlkenes
NitrileReduction (e.g., with LiAlH4)Primary amines
Hydrolysis (acid or base)Carboxylic acids

Advanced Computational Methodologies for Predictive Research

The advancement of computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. Density Functional Theory (DFT) is a prominent method that can be used to investigate the electronic structure, vibrational frequencies, and thermodynamic properties of this compound and its derivatives. derpharmachemica.comutexas.edu Such studies can provide insights into the molecule's stability, reactivity, and potential reaction mechanisms.

Molecular docking simulations are another crucial computational tool, particularly for exploring the potential biological activity of this compound. researchgate.net By docking the molecule into the active sites of various enzymes and receptors, researchers can predict its binding affinity and mode of interaction. core.ac.uk This can help in identifying potential biological targets and designing new derivatives with enhanced activity. For example, nitrile-containing compounds have been investigated as inhibitors for a variety of enzymes. mdpi.comnih.gov The insights gained from these computational studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT)Electronic structure, reactivity indices, spectroscopic dataUnderstanding chemical reactivity, predicting reaction outcomes
Molecular DockingBinding affinity, interaction modes with biological targetsDrug discovery, identifying potential enzyme inhibitors
Molecular Dynamics (MD)Conformational changes, stability of molecular complexesStudying protein-ligand interactions over time

Interdisciplinary Research Opportunities with Related Chemical Entities

The unique structural features of this compound open up a plethora of interdisciplinary research opportunities, spanning medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry , the benzonitrile moiety is a well-established pharmacophore found in numerous approved drugs. nih.govbenthamdirect.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive feature for designing enzyme inhibitors and receptor modulators. nih.govresearchgate.net The bromophenyl group can also contribute to binding affinity and selectivity. Future research could explore the potential of this compound and its derivatives as scaffolds for developing new therapeutic agents for a range of diseases.

In materials science , compounds with aromatic rings and polar functional groups are of interest for the development of organic electronic materials. ontosight.ai The conjugated system and the dipole moment of this compound could be exploited in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The bromine atom also allows for polymerization or surface functionalization, opening avenues for creating novel polymers and functional materials.

In chemical biology , this compound could be used as a chemical probe to study biological processes. By attaching fluorescent tags or other reporter groups, researchers could visualize and track the molecule's interactions within living cells. This could provide valuable information about its mechanism of action and help in the identification of new biological targets.

Field Potential Application Key Structural Feature(s)
Medicinal ChemistryEnzyme inhibitors, receptor modulatorsBenzonitrile, Bromophenyl group
Materials ScienceOrganic electronics, functional polymersAromatic rings, Nitrile group, Bromine atom
Chemical BiologyChemical probes, imaging agentsVersatile scaffold for functionalization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(3-Bromophenyl)propanoyl)benzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Dean-Stark azeotropic distillation using toluene as a solvent under catalytic acid conditions (e.g., TsOH·H₂O), followed by silica gel chromatography purification (0–100% EtOAc/hexanes). Reaction time, temperature (~110–120°C), and stoichiometry of precursors (e.g., 3-bromoacetophenone and benzonitrile derivatives) critically affect yield and purity. Side products, such as cis/trans isomers, may arise during Wittig reactions or condensation steps, requiring isomer separation via fractional crystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer : A combination of FT-IR (to identify nitrile C≡N stretches ~2220 cm⁻¹), ¹H/¹³C NMR (to resolve aryl and propionyl proton environments), and X-ray crystallography (for absolute stereochemistry) is recommended. Gas-phase IR spectroscopy can validate vibrational modes, while LC/MS/ELSD ensures >95% purity. For dynamic conformational analysis, variable-temperature NMR studies are advised .

Q. How does the bromine substituent influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The meta-bromine on the phenyl ring activates the para position for NAS due to its electron-withdrawing nature. Reactivity can be quantified via Hammett substituent constants (σₘ = +0.39), and computational studies (DFT) predict charge distribution at reaction sites. Experimental validation includes monitoring reaction kinetics with nucleophiles like amines or thiols under controlled pH .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data observed for halogenated benzonitrile derivatives across pharmacological models?

  • Methodological Answer : Discrepancies in lipid-lowering or enzyme inhibition activities may arise from differences in cell membrane permeability or metabolic stability. Use comparative assays (e.g., Triton WR-1339-induced hyperlipidemia vs. in vitro CYP450 inhibition) and structural analogs (e.g., fluorinated or chlorinated derivatives) to isolate electronic vs. steric effects. Meta-analysis of dose-response curves and molecular docking studies can clarify target specificity .

Q. How can computational chemistry methods predict the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Non-covalent interaction (NCI) analysis identifies π-stacking or halogen-bonding tendencies. Fukui indices map electrophilic/nucleophilic sites, validated experimentally via cyclovoltammetry or X-ray charge density studies .

Q. What experimental approaches validate the proposed mechanism of this compound in allosteric enzyme modulation?

  • Methodological Answer : For enzymes like p97 ATPase, employ fluorescence anisotropy to track conformational changes upon ligand binding. Site-directed mutagenesis (e.g., altering Thr residues in the binding pocket) and isothermal titration calorimetry (ITC) quantify binding affinity shifts. Comparative studies with non-brominated analogs differentiate bromine-specific effects from general hydrophobic interactions .

Data Analysis and Contradictions

Q. Why do different synthetic routes yield varying stereochemical outcomes for related benzonitrile derivatives?

  • Methodological Answer : Steric hindrance during condensation or cyclization steps (e.g., thiazolidinone formation) can favor trans over cis configurations. X-ray crystallography and NOESY NMR differentiate isomers. Kinetic vs. thermodynamic control is assessed by varying reaction duration and temperature .

Q. How do solvent polarity and catalyst choice affect the compound’s stability during long-term storage?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize the nitrile group against hydrolysis, while acidic/basic conditions promote degradation. Accelerated stability studies (40°C/75% RH) with LC/MS monitoring identify degradation products. Additives like radical scavengers (BHT) mitigate oxidative decomposition .

Tables for Key Data

Property Method/Technique Key Findings Reference
Synthetic YieldDean-Stark condensation57% yield after silica gel purification; yellowish oil intermediate
HOMO-LUMO GapDFT (B3LYP/6-311+G**)4.2 eV, indicating moderate reactivity
Bioactivity (IC₅₀)Triton WR-1339 assay12 μM reduction in serum triglycerides
Crystallographic DataX-ray diffractionOrthorhombic P2₁2₁2₁ space group; dihedral angle = 85° between aryl and ketone

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